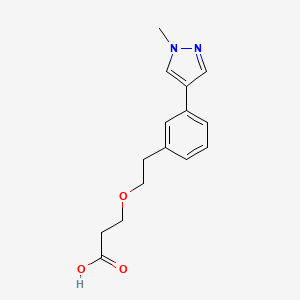












|
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][N:4]1[CH:8]=[C:7](B2OC(C)(C)C(C)(C)O2)[CH:6]=[N:5]1.Br[C:19]1[CH:20]=[C:21]([CH:30]=[CH:31][CH:32]=1)[CH2:22][CH2:23][O:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28]>O.CC1CCCO1>[CH3:3][N:4]1[CH:8]=[C:7]([C:19]2[CH:20]=[C:21]([CH:30]=[CH:31][CH:32]=2)[CH2:22][CH2:23][O:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28])[CH:6]=[N:5]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
41.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
473.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
81.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
94.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(CCOCCC(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
142.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC1OCCC1
|
|
Name
|
|
|
Quantity
|
585 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC1OCCC1
|
|
Name
|
Pd-118
|
|
Quantity
|
4.52 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
142.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC1OCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a red solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through GF/F
|
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
ADDITION
|
|
Details
|
20% w/w Citric acid (568.2 mL) was added to the separated aqueous layer
|
|
Type
|
ADDITION
|
|
Details
|
After mixing
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
ADDITION
|
|
Details
|
the organic layer diluted with 2-methyltetrahydrofuran (
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC(=C1)C=1C=C(CCOCCC(=O)O)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.63 g | |
| YIELD: CALCULATEDPERCENTYIELD | 5.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |